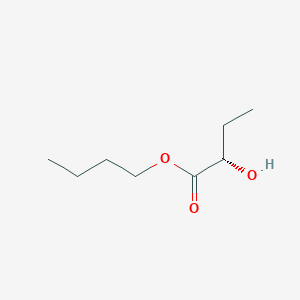

(S)-Butyl 2-hydroxybutanoate

Vue d'ensemble

Description

(S)-Butyl 2-hydroxybutanoate is an organic compound that belongs to the class of esters It is derived from butanoic acid and butanol, with a specific stereochemistry at the second carbon, making it the (S)-enantiomer

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Butyl 2-hydroxybutanoate typically involves the esterification of (S)-2-hydroxybutanoic acid with butanol. This reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:

(S)-2-hydroxybutanoic acid+butanolacid catalyst(S)-Butyl 2-hydroxybutanoate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of immobilized enzymes, such as lipases, can also be employed to catalyze the esterification process under milder conditions, reducing the need for harsh acids and high temperatures.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ester can participate in nucleophilic substitution reactions, where the butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Major Products:

Oxidation: Butanoic acid or butanone.

Reduction: Butyl alcohol.

Substitution: Various substituted esters depending on the nucleophile used.

Applications De Recherche Scientifique

(S)-Butyl 2-hydroxybutanoate has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of more complex molecules. Its stereochemistry is crucial for the development of enantiomerically pure compounds.

Biology: It serves as a substrate in enzymatic studies to understand the specificity and mechanism of esterases and lipases.

Medicine: The compound is explored for its potential use in drug delivery systems due to its biocompatibility and ability to form biodegradable polymers.

Industry: It is used in the production of flavors and fragrances, where its ester functionality imparts desirable olfactory properties.

Mécanisme D'action

The mechanism of action of (S)-Butyl 2-hydroxybutanoate in biological systems involves its hydrolysis by esterases to produce (S)-2-hydroxybutanoic acid and butanol. The (S)-2-hydroxybutanoic acid can then enter metabolic pathways, such as the citric acid cycle, contributing to energy production. The molecular targets include esterases and other enzymes involved in ester metabolism.

Comparaison Avec Des Composés Similaires

- Methyl (S)-2-hydroxybutanoate

- Ethyl (S)-2-hydroxybutanoate

- Propyl (S)-2-hydroxybutanoate

Comparison: (S)-Butyl 2-hydroxybutanoate is unique due to its butyl ester group, which imparts different physical and chemical properties compared to its methyl, ethyl, and propyl counterparts. The butyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications where intermediate solubility is required. Additionally, the (S)-stereochemistry ensures that it can be used in enantioselective synthesis and studies.

Propriétés

IUPAC Name |

butyl (2S)-2-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-3-5-6-11-8(10)7(9)4-2/h7,9H,3-6H2,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFFBWGUXPFAXRS-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)[C@H](CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70580889 | |

| Record name | Butyl (2S)-2-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70580889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132513-51-0 | |

| Record name | Butyl (2S)-2-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70580889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-[5-[[3-[4-(4-Carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl-3-methoxy-2,5,6-trimethylphenoxy]carbonyl-2,5-dihydroxy-4-methylphenyl]methyl]-2-(carboxymethyl)-4,6-dihydroxy-3-methylphenyl]-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimeth](/img/structure/B137009.png)

![Tert-butyl N-[(E)-but-2-enyl]carbamate](/img/structure/B137027.png)